molecular formula C12H18ClN3O2 B13455389 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

Cat. No.: B13455389
M. Wt: 271.74 g/mol
InChI Key: CPUJVUDAGNHDDD-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is an organic compound that features a unique combination of functional groups, including a chloroacetamide moiety and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the condensation of amidoximes with carboxylic acid derivatives or acid chlorides

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and nucleophilic substitution steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The chloroacetamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield various oxadiazole derivatives, while reduction of the chloroacetamide group can produce amines.

Scientific Research Applications

2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is unique due to its combination of a chloroacetamide group and an oxadiazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

InChI

InChI=1S/C12H18ClN3O2/c1-2-10-15-12(18-16-10)8-3-5-9(6-4-8)14-11(17)7-13/h8-9H,2-7H2,1H3,(H,14,17)

InChI Key

CPUJVUDAGNHDDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2CCC(CC2)NC(=O)CCl

Origin of Product

United States

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